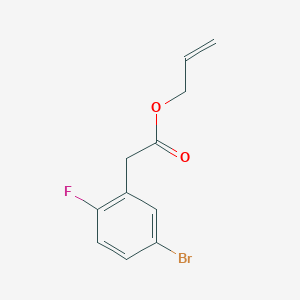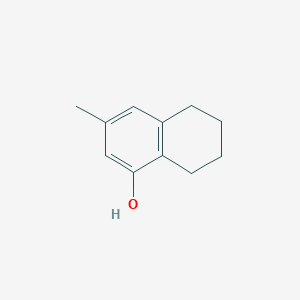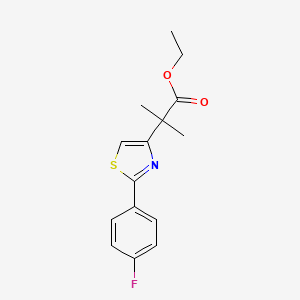
(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an acetoxymethyl group, a trifluoromethylsulfonyloxy group, and a methoxybenzyloxy group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Functional Groups: The acetoxymethyl group can be introduced through acetylation reactions, while the trifluoromethylsulfonyloxy group can be added using trifluoromethanesulfonic anhydride. The methoxybenzyloxy group can be introduced through etherification reactions using appropriate reagents.
Final Assembly: The final compound is obtained by coupling the functionalized intermediates under suitable reaction conditions, such as using a base like sodium hydride in a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of (5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetoxymethyl group may facilitate cellular uptake, while the trifluoromethylsulfonyloxy group can enhance binding affinity to target proteins. The methoxybenzyloxy group may contribute to the compound’s stability and solubility.
類似化合物との比較
Similar Compounds
- 2-(Hydroxymethyl)-4-(trifluoromethylsulfonyloxy)-5-(4-methoxybenzyloxy)pyridine
- 2-(Acetoxymethyl)-4-(trifluoromethylsulfonyloxy)-5-(4-hydroxybenzyloxy)pyridine
- 2-(Acetoxymethyl)-4-(trifluoromethylsulfonyloxy)-5-(4-methoxyphenoxy)pyridine
Uniqueness
(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the trifluoromethylsulfonyloxy group, in particular, enhances its chemical stability and reactivity compared to similar compounds.
特性
分子式 |
C17H16F3NO7S |
|---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
[5-[(4-methoxyphenyl)methoxy]-4-(trifluoromethylsulfonyloxy)pyridin-2-yl]methyl acetate |
InChI |
InChI=1S/C17H16F3NO7S/c1-11(22)26-10-13-7-15(28-29(23,24)17(18,19)20)16(8-21-13)27-9-12-3-5-14(25-2)6-4-12/h3-8H,9-10H2,1-2H3 |
InChIキー |
GGNNUPSPJZFFNC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC(=C(C=N1)OCC2=CC=C(C=C2)OC)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-(3-Chloro-5-nitropyridin-2-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8535291.png)


![1-Chloro-1-[(3-nitrophenyl)hydrazono]-2-propanone](/img/structure/B8535307.png)

